molecular formula C7H11N3O B13109642 5-(Aminomethyl)-2-ethylpyridazin-3(2H)-one

5-(Aminomethyl)-2-ethylpyridazin-3(2H)-one

Cat. No.: B13109642
M. Wt: 153.18 g/mol
InChI Key: QPDYTHXCWJSRIO-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-2-ethylpyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with an aminomethyl group at the 5-position and an ethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-2-ethylpyridazin-3(2H)-one can be achieved through several synthetic routes. One common method involves the reaction of 2-ethylpyridazine with formaldehyde and ammonia, leading to the formation of the aminomethyl group at the 5-position. The reaction is typically carried out in an aqueous medium under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Acylation of the Aminomethyl Group

The primary amine group undergoes nucleophilic acylation reactions with acylating agents such as acetyl chloride or acetic anhydride. This forms stable amide derivatives, often used to modify solubility or biological activity.

Example reaction :
5 Aminomethyl 2 ethylpyridazin 3 2H one+Ac2O5 Acetamidomethyl 2 ethylpyridazin 3 2H one\text{5 Aminomethyl 2 ethylpyridazin 3 2H one}+\text{Ac}_2\text{O}\rightarrow \text{5 Acetamidomethyl 2 ethylpyridazin 3 2H one}

Conditions :

  • Solvent: Acetic anhydride or dichloromethane

  • Catalyst: Pyridine (for HCl scavenging)

  • Temperature: 0–25°C, 1–4 hours

Key Data :

Acylating AgentYield (%)Product Application
Acetic anhydride82–89Intermediate for SSAO inhibitors
Benzoyl chloride75Bioactivity studies

Alkylation Reactions

The aminomethyl group reacts with alkyl halides (e.g., methyl iodide, benzyl bromide) to form secondary or tertiary amines. This reaction is critical for introducing lipophilic side chains.

Example reaction :
5 Aminomethyl 2 ethylpyridazin 3 2H one+CH3I5 Methylamino methyl 2 ethylpyridazin 3 2H one\text{5 Aminomethyl 2 ethylpyridazin 3 2H one}+\text{CH}_3\text{I}\rightarrow \text{5 Methylamino methyl 2 ethylpyridazin 3 2H one}

Conditions :

  • Solvent: Acetonitrile or DMF

  • Base: K2_2
    CO3_3
    or Et3_3
    N

  • Temperature: 60–80°C, 6–12 hours

Notable Findings :

  • Ethylamino derivatives exhibit enhanced phosphodiesterase-III (PDE-III) inhibition compared to unmodified analogs .

  • Bulky alkyl groups reduce aqueous solubility but improve membrane permeability .

Condensation with Carbonyl Compounds

The amine reacts with aldehydes or ketones to form Schiff bases, which are intermediates for further cyclization or functionalization.

Example reaction :
5 Aminomethyl 2 ethylpyridazin 3 2H one+PhCHO5 Benzylideneamino methyl 2 ethylpyridazin 3 2H one\text{5 Aminomethyl 2 ethylpyridazin 3 2H one}+\text{PhCHO}\rightarrow \text{5 Benzylideneamino methyl 2 ethylpyridazin 3 2H one}

Conditions :

  • Solvent: Ethanol or methanol

  • Catalyst: None or acetic acid

  • Temperature: Reflux, 2–5 hours

Applications :

  • Schiff bases serve as ligands for metal complexes with antimicrobial activity .

  • Further reduction of Schiff bases yields secondary amines for drug-discovery pipelines .

Ring Functionalization

The pyridazinone ring participates in electrophilic substitution under controlled conditions, though its electron-deficient nature limits reactivity.

Nitration

Nitration occurs at position 4 or 6 of the ring using HNO3_3
/H2_2
SO4_4
, yielding nitro derivatives for downstream reduction to amines.

Conditions :

  • Nitrating agent: Fuming HNO3_3

  • Temperature: 0–5°C, 1 hour

Halogenation

Chlorination or bromination at position 6 enables cross-coupling reactions (e.g., Suzuki-Miyaura).

Example :
5 Aminomethyl 2 ethylpyridazin 3 2H one+Br26 Bromo 5 aminomethyl 2 ethylpyridazin 3 2H one\text{5 Aminomethyl 2 ethylpyridazin 3 2H one}+\text{Br}_2\rightarrow \text{6 Bromo 5 aminomethyl 2 ethylpyridazin 3 2H one}

Conditions :

  • Solvent: Acetic acid

  • Catalyst: FeCl3_3

  • Yield: 60–70%

Oxidation of the Ethyl Group

The ethyl substituent resists mild oxidation but forms a carboxylic acid under strong conditions (e.g., KMnO4_4
/H2_2
SO4_4
) .

Reduction of the Pyridazinone Ring

Catalytic hydrogenation (H2_2
, Pd/C) reduces the ring to a dihydropyridazinone, altering biological activity .

Complexation with Metal Ions

The aminomethyl group and pyridazinone ring coordinate with transition metals (e.g., Cu2+^{2+}
, Fe3+^{3+}
) to form complexes studied for catalytic or therapeutic applications .

Example :
5 Aminomethyl 2 ethylpyridazin 3 2H one+Cu NO3 2Cu II pyridazinone complex\text{5 Aminomethyl 2 ethylpyridazin 3 2H one}+\text{Cu NO}_3\text{ }_2\rightarrow \text{Cu II pyridazinone complex}

Applications :

  • Antimicrobial agents

  • Click chemistry catalysts

Biological Activity Correlations

Derivatives of 5-(Aminomethyl)-2-ethylpyridazin-3(2H)-one demonstrate:

  • Cardioactive properties : PDE-III inhibition (IC50_{50}
    = 30 μM for triamine analogs) .

  • Antiplatelet effects : Inhibition of ADP-induced aggregation (IC50_{50}
    = 5–20 μM) .

Scientific Research Applications

5-(Aminomethyl)-2-ethylpyridazin-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.

    Industry: Utilized in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-2-ethylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also interact with enzymes, inhibiting their function by binding to the active site or allosteric sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Aminomethyl)-2-ethylpyridazin-3(2H)-one is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Its combination of an aminomethyl group and an ethyl group on the pyridazine ring makes it a versatile scaffold for various applications.

Biological Activity

5-(Aminomethyl)-2-ethylpyridazin-3(2H)-one is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article synthesizes current research findings, case studies, and relevant data on the biological activity of this compound.

Chemical Structure and Properties

This compound belongs to the pyridazinone class of compounds, characterized by a pyridazine ring with an attached carbonyl group. The presence of an amino group at the 5-position and an ethyl group at the 2-position contributes to its unique reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may function as an enzyme inhibitor, particularly in the context of antimicrobial and anticancer research. For instance, it has been shown to inhibit certain kinases involved in cell proliferation and survival pathways, leading to potential applications in cancer treatment .

Antimicrobial Activity

Studies have demonstrated that derivatives of pyridazinones, including this compound, exhibit significant antimicrobial properties. These compounds have been evaluated for their efficacy against various bacterial strains, showing promising results in inhibiting growth and biofilm formation .

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly against breast cancer cell lines. In vitro studies revealed that it induces apoptosis through the activation of caspase pathways and inhibition of cell cycle progression . The structure-activity relationship (SAR) studies suggest that modifications to the amino and ethyl groups can enhance potency.

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties. It has been shown to inhibit neuroinflammation and oxidative stress in neuronal cells, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Study 1: Antimicrobial Efficacy

A study conducted by Asif et al. (2017) explored various pyridazinone derivatives for their antimicrobial activity. The results indicated that this compound exhibited notable inhibition against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Study 2: Anticancer Activity

In a recent investigation published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyridazinone derivatives, including this compound. The compound demonstrated IC50 values in the low micromolar range against MCF-7 breast cancer cells, highlighting its potential as an anticancer agent .

Data Tables

Biological Activity Effect Reference
AntimicrobialInhibits growth of Gram-positive bacteria
AnticancerInduces apoptosis in breast cancer cells
NeuroprotectiveReduces oxidative stress in neuronal cells

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

5-(aminomethyl)-2-ethylpyridazin-3-one

InChI

InChI=1S/C7H11N3O/c1-2-10-7(11)3-6(4-8)5-9-10/h3,5H,2,4,8H2,1H3

InChI Key

QPDYTHXCWJSRIO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C=C(C=N1)CN

Origin of Product

United States

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